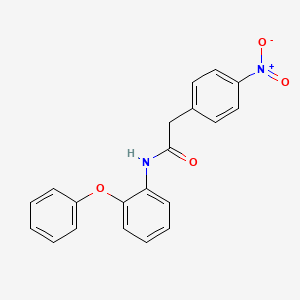![molecular formula C14H10N4O3 B5806053 2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5806053.png)
2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as MNPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPO is a heterocyclic compound that contains both pyridine and oxadiazole rings in its structure. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
作用機序
The mechanism of action of 2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of protein kinase C, which is a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been shown to inhibit cell proliferation and migration, which are processes that are involved in cancer cell growth and metastasis. This compound has been shown to increase the production of reactive oxygen species, which are molecules that play a role in cell signaling and regulation.
実験室実験の利点と制限
2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several advantages for laboratory experiments, including its high selectivity for nitric oxide and its ability to produce a fluorescent signal. This compound is also relatively easy to synthesize and has a long shelf life. However, this compound has some limitations for laboratory experiments, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of 2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine. One direction is to further investigate its potential applications in the treatment of cancer. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, future studies could focus on the development of new methods for the synthesis of this compound and the optimization of its properties for specific applications.
Conclusion
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. This compound has potential applications in the detection of nitric oxide and the treatment of cancer. Future studies could focus on the development of new methods for the synthesis of this compound and the optimization of its properties for specific applications.
合成法
2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized using various methods, including the reaction of 2-acetylpyridine with hydrazine hydrate and nitrobenzene. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid. This compound can also be synthesized using the reaction of 2-chloronicotinic acid with hydrazine hydrate and nitrobenzene. The reaction is carried out in the presence of a base, such as sodium hydroxide.
科学的研究の応用
2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of nitric oxide. This compound has been shown to selectively bind to nitric oxide and produce a fluorescent signal, making it a useful tool for the detection of nitric oxide in biological systems. This compound has also been studied for its potential applications in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
特性
IUPAC Name |
5-(3-methyl-4-nitrophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c1-9-8-10(5-6-12(9)18(19)20)14-16-13(17-21-14)11-4-2-3-7-15-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDYUDLHNNDWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805970.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5805983.png)

![4-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B5805989.png)
![N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5806003.png)

![N''-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5806015.png)
![4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5806017.png)

![N-{4-[(2-benzyl-4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5806036.png)
![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5806046.png)


